molecular formula C22H30O5Si B12560854 4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate CAS No. 150997-89-0

4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate

Cat. No.: B12560854
CAS No.: 150997-89-0
M. Wt: 402.6 g/mol
InChI Key: SRLGDFVCMOZILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate is a chemical compound known for its unique structural properties. It contains a combination of aromatic rings, ether linkages, and a silyl group, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The process often starts with the preparation of 4-butoxyphenol and 4-hydroxybenzoic acid, followed by esterification and silylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly documented but generally follow similar principles as laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and proteins, potentially affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate: Unique due to its specific combination of functional groups.

    4-Butoxyphenyl 4-{3-[dimethylsilyl]propoxy}benzoate: Lacks the hydroxyl group, affecting its reactivity.

    4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}phenyl acetate: Contains an acetate group instead of a benzoate group

Uniqueness

The uniqueness of this compound lies in its combination of aromatic, ether, and silyl groups, providing a versatile platform for various chemical reactions and applications .

Properties

CAS No.

150997-89-0

Molecular Formula

C22H30O5Si

Molecular Weight

402.6 g/mol

IUPAC Name

(4-butoxyphenyl) 4-[3-[hydroxy(dimethyl)silyl]propoxy]benzoate

InChI

InChI=1S/C22H30O5Si/c1-4-5-15-25-20-11-13-21(14-12-20)27-22(23)18-7-9-19(10-8-18)26-16-6-17-28(2,3)24/h7-14,24H,4-6,15-17H2,1-3H3

InChI Key

SRLGDFVCMOZILJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC[Si](C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.